molecular formula C17H18N2O7S2 B1603001 (6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 35565-06-1

(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1603001
CAS No.: 35565-06-1
M. Wt: 426.5 g/mol
InChI Key: QLTVFUALEDMAKL-IAGOWNOFSA-N
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Description

(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C17H18N2O7S2 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization The synthesis of cephalosporin derivatives, including methods for introducing various substituents to the cephalosporin nucleus, is a critical area of research. These synthetic efforts aim to enhance the antibacterial spectrum, increase resistance to β-lactamases, and improve pharmacokinetic properties. For instance, studies have described the preparation of benzhydryl cephalosporin esters through hydrolysis, protection, and esterification processes, achieving significant yields and providing insights into the structural characterization via IR and NMR spectroscopy (Deng, 2007). Moreover, the synthesis and NMR characterization of new cephalosporin derivatives for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches highlight the compound's potential as a carrier for a broad range of drugs containing an amino group, demonstrating the adaptability of this scaffold in drug design (Blau et al., 2008).

Antibacterial Activities The antibacterial activity of cephalosporin derivatives, especially against resistant bacterial strains, is another significant area of application. Research efforts have been focused on evaluating the in vitro activity of these compounds against a variety of Gram-positive and Gram-negative bacteria. Some studies have reported on the synthesis of cephalosporin derivatives with enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, showcasing the therapeutic potential of novel cephalosporin analogs in addressing antibiotic resistance (Tsubouchi et al., 1994).

Pharmacological Applications Cephalosporin derivatives have been explored for their pharmacological applications beyond traditional antibacterial uses. This includes their potential role in novel therapeutic strategies such as ADEPT, where cephalosporin-based carriers are designed to deliver drugs specifically to cancer cells, thereby minimizing toxicity to normal tissues. The versatility of the cephalosporin core structure allows for the attachment of various drug molecules, enabling targeted therapy approaches (Blau et al., 2008).

Properties

CAS No.

35565-06-1

Molecular Formula

C17H18N2O7S2

Molecular Weight

426.5 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H18N2O7S2/c1-9(20)26-7-10-8-28-16-17(25-2,15(24)19(16)13(10)14(22)23)18-12(21)6-11-4-3-5-27-11/h3-5,16H,6-8H2,1-2H3,(H,18,21)(H,22,23)/t16-,17-/m1/s1

InChI Key

QLTVFUALEDMAKL-IAGOWNOFSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@](C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)O

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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